molecular formula C20H23FN2O2 B2484960 N-[2-(4-fluorophenyl)ethyl]-4-(3-methoxypyrrolidin-1-yl)benzamide CAS No. 1798028-99-5

N-[2-(4-fluorophenyl)ethyl]-4-(3-methoxypyrrolidin-1-yl)benzamide

Cat. No.: B2484960
CAS No.: 1798028-99-5
M. Wt: 342.414
InChI Key: VMRSSKXZKWZIIG-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-4-(3-methoxypyrrolidin-1-yl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. Structurally, it shares key features with compounds investigated for activity against hematologic cancers and as receptor antagonists . The 3-methoxypyrrolidin-1-yl moiety is a recognized pharmacophore in drug discovery, notably featured in potent P2Y12 receptor antagonists that function as antiplatelet agents . This structural motif suggests potential for targeting G-protein-coupled receptors (GPCRs) or other enzymatic pathways. The compound's molecular framework, incorporating a fluorophenyl group linked via an ethyl chain to a substituted benzamide, is a common scaffold in the development of small molecule inhibitors and receptor modulators . Researchers can utilize this compound as a chemical reference standard, a building block for synthesizing novel analogs, or as a starting point for in vitro bioactivity screening in oncology and cardiovascular disease research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-4-(3-methoxypyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-25-19-11-13-23(14-19)18-8-4-16(5-9-18)20(24)22-12-10-15-2-6-17(21)7-3-15/h2-9,19H,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRSSKXZKWZIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-4-(3-methoxypyrrolidin-1-yl)benzamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include fluorobenzene derivatives and methoxypyrrolidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-4-(3-methoxypyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-4-(3-methoxypyrrolidin-1-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-4-(3-methoxypyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in Sigma Receptor Targeting

Compound A : [125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide)

  • Key Features : Piperidine ring, iodinated aromatic ring, methoxy group.
  • Pharmacology: Binds sigma-1 receptors with high affinity (Kd = 5.80 nM, Bmax = 1800 fmol/mg protein in DU-145 prostate cancer cells). Demonstrates tumor-selective uptake in xenograft models .
  • Comparison: The target compound replaces the piperidine with a 3-methoxypyrrolidine, which may reduce steric hindrance and alter receptor subtype selectivity.

Compound B: N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzamide derivatives ()

  • Key Features: Methylsulfonylamino group, 4-fluorophenyl substitution.
  • Pharmacology : Synthesized as antiarrhythmic agents, with modifications influencing metabolic stability and ion channel interactions.

Substitution Patterns and Bioactivity

Compound C : N-[[3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methyl]-4-nitrobenzamide ()

  • Key Features : Pyrazole core, nitro group, fluorophenyl moiety.
  • Pharmacology : Nitro groups often confer electrophilic properties, influencing cytotoxicity or prodrug activation.

Compound D : N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide ()

  • Key Features : Piperazine ring, nitro group, pyridyl substitution.
  • Pharmacology : Piperazine enhances basicity, affecting blood-brain barrier penetration.
  • Comparison : The target compound’s pyrrolidine-methoxy group may reduce basicity, limiting CNS effects but improving peripheral target engagement .

Physicochemical and Metabolic Properties

Parameter Target Compound Compound A ([125I]PIMBA) Compound B (Methylsulfonyl Derivative)
Aromatic Substituent 4-(3-Methoxypyrrolidin-1-yl) 3-Iodo-4-methoxy 4-Methylsulfonylamino
Amine Group 2-(4-Fluorophenyl)ethyl 2-(Piperidinyl)ethyl 4-Fluorophenyl
LogP (Estimated) Moderate (~2.5–3.5) High (~3.5–4.5) Moderate (~2.0–3.0)
Metabolic Stability Likely high (methoxy as EDG*) Low (iodine increases weight) Moderate (sulfonyl group prone to metabolism)
Therapeutic Application Potential anticancer/sigma ligand Diagnostic imaging/therapeutic Antiarrhythmic

*EDG = Electron-donating group.

Research Findings and Implications

  • Sigma Receptor Affinity : The target compound’s fluorophenyl and benzamide motifs mirror sigma-1 ligands like [125I]PIMBA, suggesting possible anticancer utility. However, the 3-methoxypyrrolidine may shift selectivity toward sigma-2 receptors, which are overexpressed in proliferating tumors .
  • Metabolic Advantages : Compared to nitro or sulfonyl-containing analogs, the methoxy-pyrrolidine group may reduce oxidative metabolism, extending half-life .

Biological Activity

N-[2-(4-fluorophenyl)ethyl]-4-(3-methoxypyrrolidin-1-yl)benzamide, also known by its chemical formula C20H23FN2O2C_{20}H_{23}FN_2O_2, is a compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C20H23FN2O2C_{20}H_{23}FN_2O_2
  • SMILES Notation : CCOC(=O)NC@HC(=O)N2CC(C(C)C(=O)N(C(C)(C)C(=O)N(C(C)(C)=O)))C(=O)N2

The compound exhibits activity as a selective inhibitor of certain biological pathways, particularly those involving G-protein-coupled receptors (GPCRs). GPCRs are crucial in mediating various physiological responses and are significant targets in drug development.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this benzamide have shown enhanced potency against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal cancer (HT-29) cell lines .
  • Neuroprotective Effects : The compound's structural features suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
  • Cardiovascular Implications : Given its interaction with platelet function via GPCR modulation, this compound may influence cardiovascular health by affecting platelet aggregation and thrombus formation .

In Vitro Studies

Recent in vitro studies have demonstrated that derivatives of similar benzamide structures exhibit significant cytotoxicity. For example, a study reported that certain synthesized compounds showed greater potency than the standard chemotherapeutic agent cisplatin against multiple cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structure:

  • The presence of the fluorophenyl group enhances lipophilicity, potentially increasing membrane permeability.
  • The methoxypyrrolidine moiety may contribute to receptor binding affinity and selectivity.

Comparative Analysis of Similar Compounds

Compound NameStructureIC50 (µM)Target Cell Line
Compound AStructure A5.0MDA-MB-231
Compound BStructure B10.0SUIT-2
This compoundC20H23FN2O2C_{20}H_{23}FN_2O_2TBDTBD

Note: Further studies are required to determine the exact IC50 values for this compound.

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